molecular formula C18H16N2O3 B8693841 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde CAS No. 157169-61-4

6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde

Cat. No.: B8693841
CAS No.: 157169-61-4
M. Wt: 308.3 g/mol
InChI Key: HDRBHTIDMNBGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is a complex organic compound that features a pyridine ring substituted with an aldehyde group and an ethoxy group linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetic anhydride. The resulting oxazole derivative is then subjected to alkylation with 2-bromoethanol to introduce the ethoxy group. Finally, the pyridine ring is introduced through a condensation reaction with 3-pyridinecarboxaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carboxylic acid.

    Reduction: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The oxazole ring may interact with enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of the pyridine-3-carbaldehyde.

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group and is used as an antimicrobial agent.

Uniqueness

6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is unique due to the combination of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

157169-61-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carbaldehyde

InChI

InChI=1S/C18H16N2O3/c1-13-16(20-18(23-13)15-5-3-2-4-6-15)9-10-22-17-8-7-14(12-21)11-19-17/h2-8,11-12H,9-10H2,1H3

InChI Key

HDRBHTIDMNBGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=NC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-iodo-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine (2.5 g) in tetrahydrofuran (40 ml) was added dropwise, at -65° C. in nitrogen streams, a hexane solution of n-butyl lithium (1.6M, 4.61 ml). The mixture was stirred for 15 minutes at the same temperature, to which was added dropwise N,N-dimethylformamide (0.71 ml). The cooling bath was removed, and the reaction mixture was stirred for further 30 minutes, to which was added a saturated aqueous solution of ammonium chloride (6 ml). The reaction mixture was poured into water, which was subjected to extraction with ethyl acetate. The ethyl acetate layer was washed with water and dried (MgSO4), then the solvent was distilled off under reduced pressure to leave 5-formyl-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine (1.5 g, 79%), which was recrystallized from ethyl acetate--hexane to give colorless crystals, m.p.99°-100° C.
Name
5-iodo-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.61 mL
Type
reactant
Reaction Step Three
Quantity
0.71 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-iodo-2-[2-(5-methyl-2-phenyl-4-oxazolyl) ethoxy]pyridine (2.5 g) in tetrahydrofuran (40 ml), a solution of n-butyl lithium in hexane (1.6M, 4.61 ml) was added dropwise at -65° C. in a nitrogen stream. After the mixture was stirred at the same temperature for 15 minutes, N,N-dimethylformamide (0.71 ml) was added dropwise. After the cooling bath was removed and the mixture was stirred for 30 more minutes, a saturated aqueous solution of ammonium chloride (6 ml) was added. The reaction mixture was poured into water and extracted with ethyl acetate. After the ethyl acetate layer was washed with water and dried (MgSO4), the solvent was distilled off under reduced pressure, to yield 5-formyl-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine (1.5 g, 79%), which was then recrystallized from ethyl acetate-hexane to yield a colorless crystal.
Name
5-iodo-2-[2-(5-methyl-2-phenyl-4-oxazolyl) ethoxy]pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.61 mL
Type
solvent
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.